molecular formula C13H26N2O2 B3101450 tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate CAS No. 1392491-66-5

tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate

Cat. No.: B3101450
CAS No.: 1392491-66-5
M. Wt: 242.36 g/mol
InChI Key: QNJPTRDSPLWFQA-UHFFFAOYSA-N
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Description

Tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate is a carbamate-protected amine building block designed for synthetic and medicinal chemistry research. Compounds of this class, featuring a tert-butoxycarbonyl (Boc) group and a primary amine on a cyclohexane scaffold, are invaluable intermediates in constructing more complex molecules . The Boc protecting group is widely used to enhance the stability of amine compounds during chemical reactions, as it is resistant to bases, nucleophiles, and catalytic hydrogenation . The carbamate group itself is a key structural motif in modern drug discovery, often serving as a stable surrogate for peptide bonds, which can improve a molecule's metabolic stability and its ability to permeate cell membranes . In pharmaceutical synthesis, intermediates like this are frequently employed in the development of protease inhibitors and other therapeutic agents . The structural elements of this compound—including the steric influence of the methyl group and the conformational properties of the cyclohexane ring—may be leveraged to fine-tune the biological activity and physicochemical properties of target molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) before handling.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPTRDSPLWFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136619
Record name Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392491-66-5
Record name Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392491-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+aminetert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate+HCl\text{tert-Butyl chloroformate} + \text{amine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+amine→tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the development of new drugs and pesticides.

Medicine: In medicinal chemistry, the compound is used to synthesize prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug. This approach improves the bioavailability and reduces the side effects of the drug.

Industry: In the chemical industry, this compound is used in the production of polymers and resins. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug synthesis or polymer production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positioning, ring systems, and functional groups, significantly impacting their chemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Ring System CAS Number Molecular Formula Notable Features Reference
tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate 2-aminoethyl group at position 1, cyclohexane ring 886362-17-0 C₁₅H₂₈N₂O₂ Increased hydrophilicity due to ethylamine chain; used in peptide synthesis
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Methoxy group at position 4, cyclohexane ring N/A C₁₄H₂₆N₂O₃ Enhanced solubility; intermediate for antitumor agents
tert-Butyl (cis-2-aminocyclohexyl)carbamate cis-aminocyclohexyl group 184954-75-4 C₁₁H₂₀N₂O₂ Stereochemical specificity critical for receptor binding
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropane ring with 3-fluorophenyl N/A C₁₄H₁₇FNO₂ Aromatic fluorine improves metabolic stability
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)carbamate Propionamide side chain, S-configuration 1354025-85-6 C₁₄H₂₇N₃O₃ Chiral center influences enantioselective activity

Stereochemical and Electronic Differences

  • Stereoisomerism: Compounds like tert-Butyl (cis-2-aminocyclohexyl)carbamate and its trans-isomer (CAS 317595-54-3) exhibit divergent pharmacological profiles due to spatial arrangement. For example, cis-isomers often show higher binding affinity to target enzymes in kinase inhibition studies .
  • Electron-Withdrawing Groups : The 3-fluorophenyl substituent in ’s analog introduces electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the methyl-substituted parent compound .
  • Chiral Centers: The (S)-configured propionamide group in ’s compound improves enantioselectivity in asymmetric catalysis, a feature absent in the achiral tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate .

Research Findings and Industrial Relevance

  • Kinase Inhibitor Development: this compound derivatives are pivotal in synthesizing inhibitors targeting EGFR and ALK kinases. Structural analogs with extended amine chains (e.g., 2-aminoethyl in ) demonstrate improved cellular permeability .
  • Metabolic Studies : Fluorinated analogs () show reduced cytochrome P450-mediated metabolism, extending half-life in preclinical models .
  • Chiral Resolution: The (S)-aminopropanamido analog () is employed in resolving racemic mixtures via chiral chromatography, a process critical for producing enantiopure APIs .

Biological Activity

tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate is a carbamate compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , an aminomethyl group , and a methyl-substituted cyclohexyl ring . Its molecular formula is C13H26N2O2C_{13}H_{26}N_{2}O_{2} with a molecular weight of 242.36 g/mol. The unique structure allows it to function effectively as a protecting group in organic synthesis, enhancing the stability and reactivity of biologically active molecules.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with the corresponding amine under basic conditions. The general reaction can be represented as follows:

tert butyl chloroformate+aminetert Butyl N 1 aminomethyl 2 methylcyclohexyl carbamate+HCl\text{tert butyl chloroformate}+\text{amine}\rightarrow \text{tert Butyl N 1 aminomethyl 2 methylcyclohexyl carbamate}+HCl

This method allows for the selective protection of amines, facilitating further chemical modifications without interference from the amine group.

The mechanism of action involves the formation of a stable carbamate linkage, which protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, allowing for the release of the free amine for subsequent reactions. This property is particularly useful in drug synthesis, where it can enhance bioavailability and reduce side effects by acting as a prodrug.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Medicinal Chemistry : The compound is utilized in synthesizing drug candidates and intermediates, particularly in enhancing pharmacokinetic properties such as stability and bioavailability. It has shown potential in modulating metabolic pathways related to fatty acid biosynthesis and oxidation .
  • Pharmaceutical Applications : Its role as a protecting group allows for selective modifications in multi-step syntheses, leading to the development of new pharmaceuticals with improved efficacy.

Case Studies and Research Findings

Research studies have highlighted the effectiveness of compounds similar to this compound in various biological assays:

StudyFindings
Profiling StudyAnalyzed 976 chemicals, including carbamates, showing varying degrees of biological activity across multiple enzyme assays.
Acetyl-CoA Carboxylase InhibitionRelated compounds demonstrated inhibition of fatty acid synthesis pathways, indicating potential therapeutic applications in metabolic disorders.

These studies underscore the compound's relevance in drug discovery and its potential impact on metabolic health.

Comparison with Similar Compounds

Comparative analysis with similar carbamates reveals differences in reactivity and stability based on structural variations:

CompoundStructureKey Properties
tert-Butyl N-[1-(aminomethyl)cyclopropyl]carbamateCyclopropyl ringHigher reactivity due to smaller ring size
tert-Butyl N-[1-(aminomethyl)cyclobutyl]carbamateCyclobutyl ringModerate stability; useful in specific synthetic routes
tert-Butyl N-[1-(aminomethyl)cyclopentyl]carbamateCyclopentyl ringBalanced reactivity; versatile in organic synthesis

The methyl substitution on the cyclohexyl ring in this compound contributes to its unique steric and electronic properties, making it particularly suited for targeted applications.

Q & A

Q. What strategies enable the use of this carbamate in solid-phase peptide synthesis (SPPS)?

  • Method :
  • Resin Functionalization : Load Fmoc-protected aminomethylcyclohexylamine onto Wang resin (DIC/HOBt activation).
  • Deprotection : Use 20% piperidine/DMF to remove Fmoc, then couple tert-butyl carbamate via HATU/DIPEA.
  • Cleavage : TFA/water (95:5) to release the peptide while retaining tert-Boc protection .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate

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